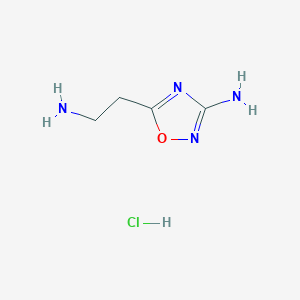
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Übersicht
Beschreibung
“Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate” is a chemical compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 . It is also known by its CAS Number: 1249312-21-7 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate” consists of a methyl ester group attached to a 2,4-dichlorophenyl group via a carbon atom, which is also bonded to a chlorine atom . The InChI Code for this compound is 1S/C9H7Cl3O2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate” is a compound with a molecular weight of 253.51 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Research demonstrates that acetate can act as an electron donor to stimulate the degradation of chlorophenoxy compounds under methanogenic conditions. This is crucial for the remediation of soils polluted with similar compounds. For instance, the addition of acetate significantly enhances the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related in structure and behavior to Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate. This finding opens new avenues for remediating polluted environments using acetate as a stimulant for microbial degradation processes Zhi-man Yang et al., 2017.
Agricultural Chemistry
In the realm of agricultural chemistry, research has explored the synthesis and characterization of ionic liquids containing the (2,4-dichlorophenoxy)acetate anion. These compounds have been evaluated for their potential as herbicides and plant growth regulators. The findings suggest that these ionic liquids exhibit higher biological activity compared to currently used herbicides and regulators, such as 2,4-D salts. This highlights the potential of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate derivatives in developing more effective agricultural chemicals J. Pernak et al., 2013.
Synthesis of Complex Molecules
The optimized synthesis of methyl(+)‐alpha‐amino(2‐chlorophenyl)acetate hydrochloride, a compound closely related to Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate, has been achieved through specific reaction conditions. This synthesis process highlights the chemical's role as a precursor in generating more complex molecules that could have various applications in medicinal chemistry and material science Wang Guo-hua, 2008.
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-(2,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXQUQORVSPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)



![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)


![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)


